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Compound of Interest

Compound Name: Tofersen

Cat. No.: B15588228

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential immmunogenicity of Tofersen, an antisense oligonucleotide (ASO) therapy for
superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment
with Tofersen?

Al: Clinical studies have shown a notable incidence of ADAs in patients treated with Tofersen.
In the VALOR and open-label extension studies, the percentage of patients who tested positive
for anti-Tofersen antibodies ranged from 26.4% to 51.4%.[1] The majority of these ADA
responses were found to be persistent.[1]

Q2: What are the observed ADA titers in patients treated with Tofersen?

A2: In clinical trials, the measured anti-Tofersen antibody titers have ranged from 25 to 1,600.

[1]

Q3: Do anti-Tofersen antibodies impact the drug's effectiveness?
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A3: Based on the available clinical trial data, there has been no observed correlation between
the presence or levels of anti-Tofersen ADAs and the clinical efficacy of the treatment.[1] While
ADAs were found to decrease the plasma clearance of Tofersen, this did not translate to a
discernible impact on clinical outcomes.[1]

Q4: Is there a correlation between the development of ADAs and adverse events with Tofersen
treatment?

A4: The current data from clinical trials do not indicate a correlation between the presence of
anti-Tofersen antibodies and the occurrence of adverse events.[1] Serious neurologic adverse
events, such as myelitis and radiculitis, have been reported in patients treated with Tofersen,;
however, a direct link to ADA status has not been established.

Q5: How are anti-Tofersen antibodies detected?

A5: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect binding
antibodies against Tofersen in serum samples.[1] This is a tiered approach that includes
screening, confirmation, and titer determination for positive samples.[1]

Q6: What is the approach for assessing neutralizing antibodies (NAbs) against Tofersen?

AG6: In the initial regulatory submissions for Tofersen, neutralizing antibodies were not
evaluated.[1] Developing a NAb assay for an intracellularly acting ASO like Tofersen is
complex. A cell-based assay that measures the ability of ADASs to reverse the biological activity
of Tofersen (i.e., the reduction of SOD1 protein) would be the most biologically relevant
approach. Such an assay would require a cell line that expresses SOD1 and a method to
deliver Tofersen into the cells, after which the impact of patient serum containing potential
NAbs on SOD1 protein levels would be quantified.

Quantitative Data Summary

Table 1: Incidence and Characteristics of Anti-Tofersen Antibodies in Clinical Trials
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o Percentage of ADA- ) Persistence of ADA
Clinical Study . . ADA Titer Range
Positive Patients Response
Study 233AS101 Part Majority of responses
26.4% 25 -1,600 ,
C were persistent

Majority of responses
Study 233AS102 51.4% 25-1,600 _
were persistent

Data sourced from FDA review documents for Tofersen.[1]

Experimental Protocols
Protocol 1: General Methodology for Anti-Tofersen ADA
ELISA (Bridging Format)

This protocol is a generalized representation based on standard industry practices for ASO
ADA assays, as a detailed proprietary protocol for the specific Tofersen assay is not publicly
available.

1. Principle: A bridging ELISA format is designed to detect bivalent antibodies that can bind to
two molecules of the drug simultaneously.

2. Materials:

» High-binding 96-well microplates

» Biotinylated Tofersen

» Digoxigenin (or other hapten)-labeled Tofersen

o Streptavidin-horseradish peroxidase (HRP) conjugate
e Anti-digoxigenin-HRP conjugate

e TMB (3,3',5,5'-Tetramethylbenzidine) substrate

e Stop solution (e.g., 1N H2S0a4)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

e Assay buffer (e.g., PBS with 1% BSA)

» Positive and negative control serum samples

3. Procedure:
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o Coating: Coat microplate wells with streptavidin and incubate.

e Wash: Wash plates to remove unbound streptavidin.

o Capture: Add biotinylated Tofersen to the wells and incubate to allow binding to the
streptavidin.

e Wash: Wash plates to remove unbound biotinylated Tofersen.

o Sample Incubation: Add patient serum samples, positive controls, and negative controls to
the wells. Incubate to allow ADAs to bind to the captured biotinylated Tofersen.

e Wash: Wash plates to remove unbound serum components.

» Detection: Add a mixture of digoxigenin-labeled Tofersen and anti-digoxigenin-HRP
conjugate. Incubate to allow the formation of a "bridge" where the ADA binds to both the
biotinylated and digoxigenin-labeled Tofersen.

e Wash: Wash plates to remove unbound detection reagents.

o Substrate Addition: Add TMB substrate and incubate in the dark for color development.

e Stop Reaction: Add stop solution to quench the reaction.

e Read Plate: Measure the optical density at 450 nm using a microplate reader.

4. Data Analysis:

e Acut-point is established based on the signal from a panel of drug-naive serum samples.

» Samples with a signal above the cut-point are considered screen-positive and are further
analyzed in a confirmatory assay.

« In the confirmatory assay, samples are pre-incubated with an excess of unlabeled Tofersen.
A significant reduction in the signal confirms the presence of specific anti-Tofersen
antibodies.

o Confirmed positive samples are then serially diluted to determine the ADA titer.

Protocol 2: Conceptual Framework for a Cell-Based
Tofersen Neutralizing Antibody (NAb) Assay

This is a conceptual protocol as a specific validated NAb assay for Tofersen is not publicly
available.

1. Principle: This assay would measure the ability of antibodies in a patient's serum to inhibit
the Tofersen-mediated reduction of its target, SOD1 protein, in a cellular context.

2. Materials:
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» A human cell line that endogenously expresses a detectable level of SOD1 protein (e.g.,
HEK293 cells).

o Cell culture medium and supplements.

o Tofersen.

» Atransfection reagent or another method to facilitate ASO uptake into the cells.

» Patient serum samples, positive NAb control, and negative control serum.

e Lysis buffer.

o Reagents for quantifying SOD1 protein (e.g., an anti-SOD1 ELISA kit or reagents for
Western blotting).

» Reagents for a cell viability assay (e.g., MTS or resazurin).

3. Procedure:

o Cell Plating: Seed the SOD1-expressing cells in a 96-well plate and allow them to adhere
overnight.

o Sample Preparation: Dilute patient serum samples and controls in cell culture medium.

o Tofersen-Antibody Incubation: Pre-incubate a fixed, sub-maximal concentration of Tofersen
with the diluted serum samples to allow antibodies to bind to the ASO.

o Cell Treatment: Add the Tofersen-antibody complexes to the cells, along with a suitable
transfection reagent if required. Include controls with Tofersen alone and cells alone.

 Incubation: Incubate the cells for a period sufficient for Tofersen to be taken up and mediate
SOD1 mRNA knockdown, leading to a reduction in SOD1 protein (e.g., 48-72 hours).

o Cell Lysis: Lyse the cells to release the intracellular proteins.

e SOD1 Quantification: Quantify the amount of SOD1 protein in the cell lysates using a
validated method like ELISA or Western blot.

o Cell Viability Assessment: Concurrently, assess cell viability to ensure that the observed
effects are not due to cytotoxicity.

4. Data Analysis:

o Calculate the percentage of SOD1 reduction for each sample relative to the untreated cells.

e Aneutralizing antibody response is detected if a patient serum sample significantly inhibits
the Tofersen-mediated reduction of SOD1 protein compared to the negative control serum.

e A cut-point for neutralization is established based on the response of drug-naive serum
samples.

Troubleshooting Guides
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Table 2: Troubleshooting for Anti-Tofersen ADA ELISA

Issue

Potential Cause(s)

Recommended Solution(s)

High Background

- Insufficient washing- Reagent
contamination- High
concentration of detection

reagents- Ineffective blocking

- Increase the number and
vigor of wash steps.- Use
fresh, filtered buffers.- Titrate
detection reagents to optimal
concentrations.- Optimize
blocking buffer composition

and incubation time.

No or Weak Signal

- Incorrect reagent
concentrations- Inactive
enzyme conjugate- Improper
incubation times or
temperatures- Degraded

Tofersen conjugates

- Verify all reagent dilutions.-
Use a new vial of HRP
conjugate.- Ensure adherence
to protocol-specified incubation
parameters.- Use freshly
prepared or properly stored

drug conjugates.

High Variability between

Replicates

- Pipetting errors- Inconsistent
washing- Edge effects in the

microplate

- Use calibrated pipettes and
ensure proper technique.- Use
an automated plate washer if
available.- Avoid using the
outer wells of the plate or
ensure even temperature

distribution during incubations.

False Positives in Screening

- Pre-existing cross-reactive

antibodies- Non-specific

- Confirm specificity using the
confirmatory assay with excess

unlabeled Tofersen.- Increase

Assay o the stringency of the assay
binding _
buffer (e.g., higher salt
concentration).
Visualizations
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Tier 1: Screening Tier 2: Confirmation Tier 3: Titer Tier 4: Neutralization
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Patient Serum Sample
(Screening ELISA)

Confirmatory Assay
(with excess Tofersen)

ADA Negative

Titer Determination Characterization Neutralizing Antibody Assay
(Serial Dilution) (Cell-Based)

ADA Negative

Click to download full resolution via product page

Caption: Tiered approach for anti-drug antibody (ADA) testing.

Conceptual Tofersen NAb Assay Workflow

Patient Serum

(+/- NAbs) Tofersen

SOD1-Expressing Cells

Cell Treatment &
Incubation (48-72h

(e.g., ELISA)

SOD1 Protein QuantificationT

1 I

| |

1 |
Potential Outcomes

No NAbs Present: NAbs Present:
Tofersen reduces SOD1 SOD1 reduction is inhibited

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15588228?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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